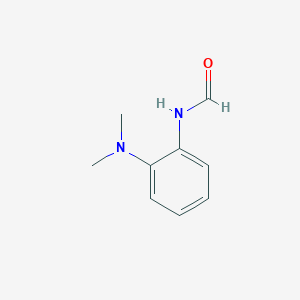
2-Dimethylaminophenylcarbamoyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dimethylaminophenylcarbamoyl is an organic compound that features a dimethylamino group attached to a phenylcarbamoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminophenylcarbamoyl typically involves the reaction of dimethylamine with phenyl isocyanate. This reaction proceeds under mild conditions and can be catalyzed by various catalysts to improve yield and selectivity. The general reaction scheme is as follows:
C6H5NCO+(CH3)2NH→C6H5NHC(O)N(CH3)2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
2-Dimethylaminophenylcarbamoyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2-Dimethylaminophenylcarbamoyl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of 2-Dimethylaminophenylcarbamoyl involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-Dimethylaminoethylcarbamate
- 2-Dimethylaminophenylurea
- 2-Dimethylaminophenylthiocarbamoyl
Uniqueness
2-Dimethylaminophenylcarbamoyl is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
21665-29-2 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)phenyl]formamide |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-7H,1-2H3,(H,10,12) |
InChI 键 |
XNQUXHAOFKVGLD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC=C1NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)
![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)
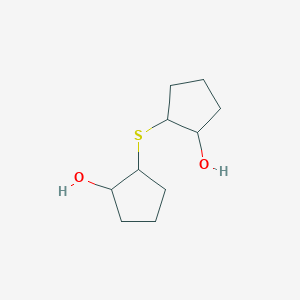
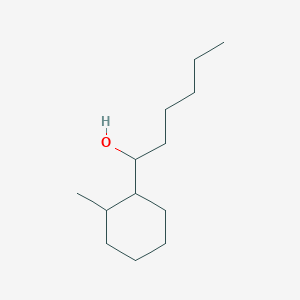

![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)
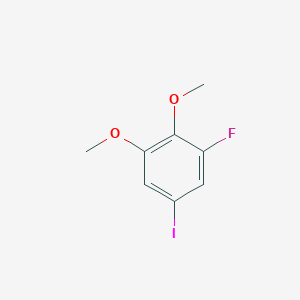


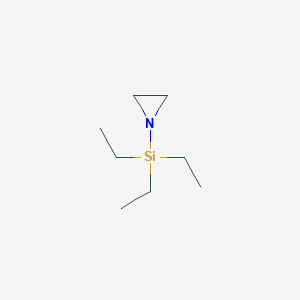


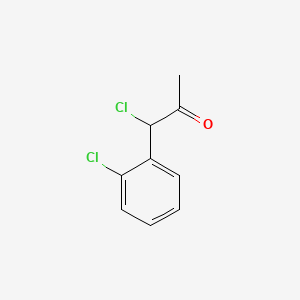
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
